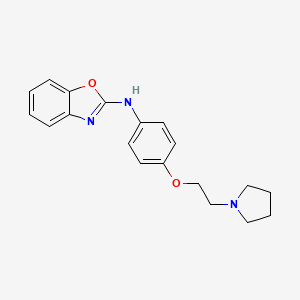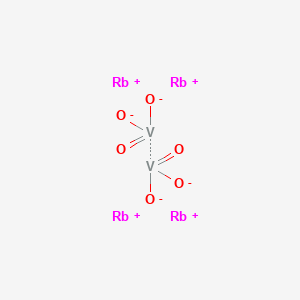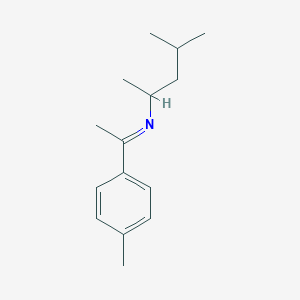
N-(4-methylpentan-2-yl)-1-(4-methylphenyl)ethanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methylpentan-2-yl)-1-(4-methylphenyl)ethanimine: is an organic compound with the molecular formula C14H23N It is a derivative of ethanimine, featuring a 4-methylpentan-2-yl group and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylpentan-2-yl)-1-(4-methylphenyl)ethanimine typically involves the reaction of 4-methylpentan-2-amine with 4-methylbenzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the formation of the imine bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions: N-(4-methylpentan-2-yl)-1-(4-methylphenyl)ethanimine can undergo various chemical reactions, including:
Oxidation: This reaction can convert the imine group into a corresponding oxime or nitrile.
Reduction: The imine group can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the imine.
Scientific Research Applications
Chemistry: N-(4-methylpentan-2-yl)-1-(4-methylphenyl)ethanimine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving imine-containing substrates.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-methylpentan-2-yl)-1-(4-methylphenyl)ethanimine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or industrial outcomes.
Comparison with Similar Compounds
- N-(4-methylpentan-2-yl)-1-(4-methylphenyl)methanamine
- N-(4-methylpentan-2-yl)-1-(4-methylphenyl)propanimine
Comparison: N-(4-methylpentan-2-yl)-1-(4-methylphenyl)ethanimine is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry.
Properties
CAS No. |
6302-45-0 |
|---|---|
Molecular Formula |
C15H23N |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
N-(4-methylpentan-2-yl)-1-(4-methylphenyl)ethanimine |
InChI |
InChI=1S/C15H23N/c1-11(2)10-13(4)16-14(5)15-8-6-12(3)7-9-15/h6-9,11,13H,10H2,1-5H3 |
InChI Key |
PUTQGQUNMQJNFX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NC(C)CC(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


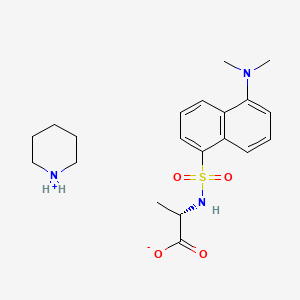
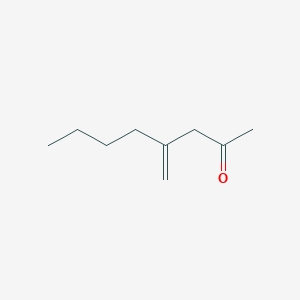
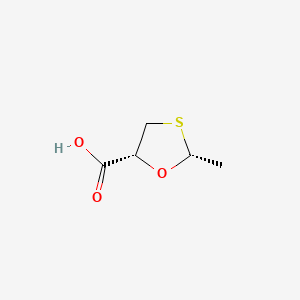

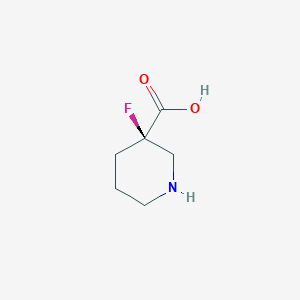
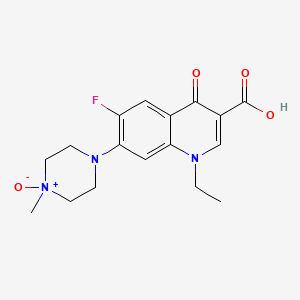




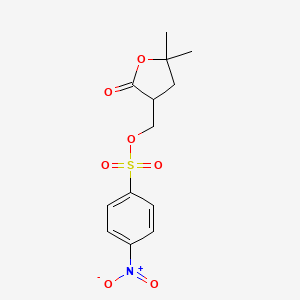
![1-Fluoro-4-[(1R,2R)-2-methylcyclopropyl]benzene](/img/structure/B13815844.png)
